![molecular formula C12H13ClN4O5 B2678399 ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate CAS No. 861208-39-1](/img/structure/B2678399.png)

ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

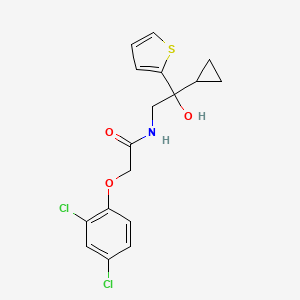

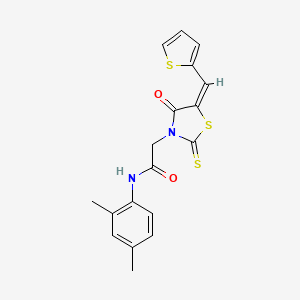

Ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is also known as ethyl 2-(acetylamino)-2-(4-chloro-2-nitrophenyl)hydrazono)acetate or ethyl 2-(acetylamino)-2-(4-chloro-2-nitrobenzylidene)acetate.

Scientific Research Applications

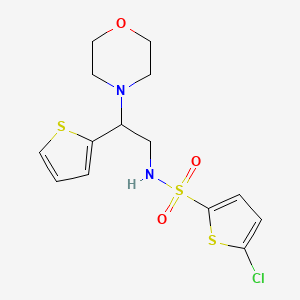

Distribution in Warm-Blooded Animals

- Study 1: Investigated the distribution of a similar compound, 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl)acetate, in warm-blooded animals after intra-gastric administration. This research used methods like thin-layer chromatography and GC-mass spectrometry. Significant amounts of the compound were found in the stomach, small intestine, brain, muscles, spleen, and lungs (Shormanov et al., 2018).

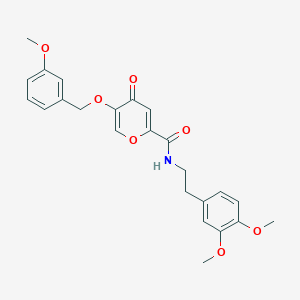

Nonlinear Optical Properties

- Study 2: Explored the nonlinear optical properties of hydrazones, which are chemically related to the compound . The study used techniques like z-scan with nanosecond laser pulses to investigate properties like two-photon absorption, refractive index, and absorption coefficient. The findings suggest potential applications in optical devices such as limiters and switches (Naseema et al., 2010).

Role in Forming Complex Pyrrole-Pyrazole Systems

- Study 3: Analyzed the role of hydrazide moiety in forming complex pyrrole-pyrazole systems. The study demonstrated that treatment with different hydrazide derivatives leads to the formation of hydrazone derivatives, which are essential in synthesizing pyrrole-pyrazole systems. This highlights the compound's relevance in synthetic organic chemistry (Attanasi et al., 2001).

Quantum Chemical Calculations in Corrosion Inhibition

- Study 4: Conducted quantum chemical calculations on quinoxalines compounds, closely related to the compound , to understand their role as corrosion inhibitors for copper in nitric acid. The study relates molecular structure to inhibition efficiency, showing the compound's potential in materials science (Zarrouk et al., 2014).

Synthesis and Characterization in Organic Chemistry

- Study 5: Focused on the synthesis and characterization of related compounds, demonstrating the compound's significance in organic synthesis and analytical methods, including NMR, IR, and mass spectral data (Choi and Kim, 2017).

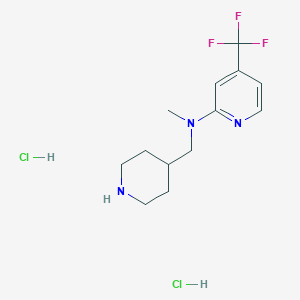

Use as a Protecting Group in Carbohydrate Chemistry

- Study 6: Reported the use of a related compound, (2-nitrophenyl)acetyl, as a protecting group for hydroxyl functions, indicating the compound's utility in specific synthetic applications in chemistry (Daragics and Fügedi, 2010).

properties

IUPAC Name |

ethyl (2E)-2-acetamido-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O5/c1-3-22-12(19)11(14-7(2)18)16-15-9-5-4-8(13)6-10(9)17(20)21/h4-6,15H,3H2,1-2H3,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGCZIGGEPSYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2678317.png)

![3-(4-bromophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2678318.png)

![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)

![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2678333.png)

![ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2678335.png)

![2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one](/img/structure/B2678337.png)